molecular formula C7H7BrClN B018665 2-Bromo-5-chloro-4-methylaniline CAS No. 102170-52-5

2-Bromo-5-chloro-4-methylaniline

Cat. No.: B018665
CAS No.: 102170-52-5
M. Wt: 220.49 g/mol
InChI Key: ULCBEYQOSOVMMA-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylaniline is an organic compound with the molecular formula C7H7BrClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of toluene to produce nitrotoluene, followed by reduction to obtain toluidine. The toluidine is then subjected to bromination and chlorination under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methylaniline involves its interaction with specific molecular targets. The presence of halogen atoms and a methyl group allows it to form various interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylaniline
  • 4-Bromo-2-methylaniline
  • 2-Chloro-5-methylaniline
  • 4-Chloro-2-methylaniline

Uniqueness

2-Bromo-5-chloro-4-methylaniline is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and chlorine atoms can influence its reactivity in substitution and coupling reactions .

Biological Activity

2-Bromo-5-chloro-4-methylaniline is an aromatic amine that has garnered attention for its diverse biological activities. This compound is structurally related to o-toluidine and has been studied for its interactions with various biological systems, particularly in the context of enzyme modulation and potential toxicity.

The biological activity of this compound primarily involves its interaction with enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various xenobiotics and endogenous compounds. The compound can lead to the formation of reactive intermediates that may interact with cellular macromolecules, resulting in significant biochemical changes.

Target Enzymes

  • Cytochrome P450 : Involved in the metabolism of xenobiotics.
  • Kinases and Phosphatases : Modulates cell signaling pathways affecting gene expression.

This compound exhibits several biochemical properties:

  • Nucleophilic Substitution : The presence of bromine and chlorine enhances the compound's reactivity, facilitating nucleophilic substitution reactions.
  • Oxidative Stress : It has been shown to inhibit mitochondrial function, leading to decreased ATP production and increased oxidative stress in cells.

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling : Alters kinase and phosphatase activity, impacting gene expression.
  • Metabolic Pathways : Inhibits key metabolic enzymes, affecting overall metabolic flux.

Toxicological Studies

Research indicates that this compound can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. This effect is particularly noted in animal models exposed to varying doses of the compound .

Case Studies

  • Animal Model Studies : In repeated dose studies on rats, exposure to this compound led to changes in organ weights and histopathological abnormalities, particularly in the liver and kidneys. High doses resulted in fatty degeneration of liver cells and increased haemosiderin deposits .
  • Genotoxicity Assessments : Studies have shown that prolonged exposure can lead to DNA adduct formation, indicating potential carcinogenic effects. Tumor development was observed in multiple organ systems following chronic exposure .

Summary of Findings

Biological Activity Findings
Interaction with EnzymesModulates cytochrome P450 activity; affects metabolism of xenobiotics
Cellular EffectsAlters cell signaling pathways; increases oxidative stress
Toxicological ImpactInduces methemoglobinemia; potential carcinogenic effects noted in animal studies
Organ-Specific EffectsHistopathological changes in liver and kidneys; dose-dependent toxicity observed

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Bromo-5-chloro-4-methylaniline with high regiochemical control?

  • Methodological Answer : Sequential halogenation is a common approach. Start with 4-methylaniline, chlorinate at the 5-position using Cl2/FeCl3 under controlled temperatures (0–5°C), followed by bromination at the 2-position with Br2/HBr in acetic acid. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) to minimize dihalogenation byproducts . Purification via recrystallization (ethanol/water) yields >95% purity .

Q. How can impurities in this compound be identified and quantified?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (254 nm). Compare retention times against known standards (e.g., dehalogenated byproducts like 5-chloro-4-methylaniline). Mass spectrometry (ESI-MS) confirms molecular ions (m/z 218.9450 for [M+H]<sup>+</sup>) and detects trace halogenated impurities .

Q. What solvent systems are optimal for NMR characterization of this compound?

  • Methodological Answer : Dissolve the compound in deuterated DMSO-d6 to enhance solubility and resolve aromatic proton signals. <sup>1</sup>H NMR (400 MHz) shows a singlet for the methyl group (δ 2.3 ppm) and distinct coupling patterns for adjacent bromo/chloro substituents (δ 6.8–7.2 ppm). <sup>13</sup>C NMR confirms substitution patterns via deshielded aromatic carbons .

Advanced Research Questions

Q. How does steric hindrance from the methyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methyl group at the 4-position sterically blocks ortho/para positions, directing Suzuki-Miyaura couplings to the bromine at the 2-position. Use Pd(PPh3)4 as a catalyst with arylboronic acids in THF/H2O (3:1) at 80°C. Monitor regioselectivity via GC-MS and compare with computational DFT models (e.g., Gaussian09) predicting activation barriers .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

  • Methodological Answer : Stabilize the compound by storing it under argon at 2–8°C . For reactions in acidic media, add a radical scavenger (e.g., BHT) to prevent bromine loss. Under oxidative conditions (e.g., ozonolysis), use electron-withdrawing protecting groups (e.g., acetylation of the amine) to reduce degradation .

Q. How can computational chemistry predict the compound’s behavior in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Perform molecular electrostatic potential (MEP) mapping (using Spartan) to identify electron-deficient sites. Bromine at the 2-position is more reactive than chlorine due to lower electronegativity. Validate predictions with kinetic studies (UV-Vis monitoring of NAS with piperidine) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

  • Methodological Answer : Literature values range from 85–92°C due to polymorphic forms or purity variations. Perform DSC analysis at 5°C/min under N2 to identify phase transitions. Recrystallize from ethyl acetate to isolate the most stable polymorph and compare with published XRD patterns .

Q. Why do purity assessments vary between HPLC (>98%) and H-NMR integration?

  • Methodological Answer : HPLC may underestimate impurities with similar retention times, while NMR integrates all proton environments. Cross-validate using elemental analysis (C, H, N, Br, Cl) and adjust HPLC gradients to resolve co-eluting species (e.g., alkylated byproducts) .

Q. Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight220.494 g/molHRMS
Melting Point85–92°CDSC
LogP (Octanol-Water)2.8 ± 0.3Shake-flask
λmax (UV-Vis)290 nm (ε = 4500 M<sup>−1</sup>cm<sup>−1</sup>)Ethanol

Table 2: Common Synthetic Byproducts

Byproductm/z ([M+H]<sup>+</sup>)Detection Method
5-Chloro-4-methylaniline156.0412GC-MS
2,5-Dibromo-4-methylaniline298.8935HPLC

Properties

IUPAC Name

2-bromo-5-chloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCBEYQOSOVMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391563
Record name 2-bromo-5-chloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-52-5
Record name 2-Bromo-5-chloro-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102170-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-chloro-4-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-chloro-4-methylaniline
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Synthesis routes and methods I

Procedure details

A solution of 4-acetamido-5-bromo-2-chlorotoluene (64 g, 0.245 mol) in glacial acetic acid (48 ml) and concentrated hydrochloric acid (96 ml) was heated at 118° C. for 24 h. The reaction mixture was allowed to cool to room temperature, diluted with water (200 ml), cooled in an ice-bath and the pH was. adjusted to 5 with a aqueous solution of NaOH (50% w/v). The precipitate was collected by filtration washed with water, and dried in vacuo over P2O5 to afford a white solid (50.7 g, 94%), mp 90° C.
Quantity
64 g
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48 mL
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96 mL
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0 (± 1) mol
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200 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-5-chloro-4-methylaniline
2-Bromo-5-chloro-4-methylaniline
2-Bromo-5-chloro-4-methylaniline
2-Bromo-5-chloro-4-methylaniline
Reactant of Route 5
2-Bromo-5-chloro-4-methylaniline
Reactant of Route 6
2-Bromo-5-chloro-4-methylaniline

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